molecular formula C24H24N4O2 B2802877 (E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1021074-86-1

(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2802877
CAS RN: 1021074-86-1
M. Wt: 400.482
InChI Key: OCAUFZIKCBJPBC-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding Agents

Piperazine derivatives, such as Hoechst 33258, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds are utilized in fluorescence microscopy for DNA staining, helping in the analysis of nuclear DNA content and plant chromosomes. They also find applications as radioprotectors and topoisomerase inhibitors, serving as a basis for rational drug design and the investigation of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Receptor Binding Studies

Piperazine moieties are central to the pharmacophoric groups of several antipsychotic agents. Studies have shown that arylalkyl substituents can enhance the potency and selectivity of D2-like receptors' binding affinity. Such insights are crucial for the development of new psychiatric medications, indicating the importance of piperazine derivatives in studying receptor-ligand interactions and drug design (Sikazwe et al., 2009).

Cytochrome P450 Enzyme Inhibition

Piperazine derivatives are also significant in the study of drug-drug interactions mediated by Cytochrome P450 (CYP) enzymes. These enzymes metabolize a wide range of drugs, and understanding the selectivity of chemical inhibitors, including piperazine derivatives, is vital for predicting potential interactions and enhancing drug safety profiles (Khojasteh et al., 2011).

Antimicrobial and Anti-TB Applications

Piperazine derivatives have shown potential in antimicrobial applications, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. Research into these compounds provides valuable insights into designing new anti-TB molecules and understanding their structure-activity relationships (Girase et al., 2020).

Novel Pharmacological Agents

Piperazine cores are integral to drugs with diverse therapeutic uses, including antipsychotic, antihistamine, anticancer, and antiviral agents. The flexibility of the piperazine ring as a building block in drug discovery underscores its significance in the development of new pharmacological agents with improved efficacy and safety profiles (Rathi et al., 2016).

properties

IUPAC Name

(E)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-19-25-22(18-23(26-19)30-21-10-6-3-7-11-21)27-14-16-28(17-15-27)24(29)13-12-20-8-4-2-5-9-20/h2-13,18H,14-17H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAUFZIKCBJPBC-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.